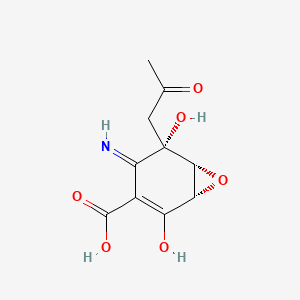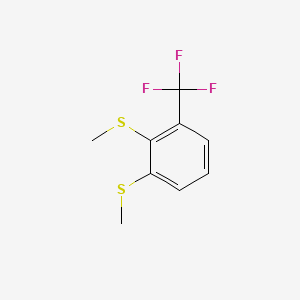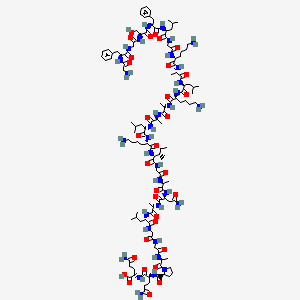
Lenalidomide-PEG4-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG4-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of PEG4 (a polyethylene glycol chain with four ethylene glycol units) and a C2-acid group enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG4-C2-acid involves several steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor.
PEGylation: The lenalidomide derivative is then conjugated with a PEG4 chain and a C2-acid group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability and environmental safety, using green chemistry principles to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG4-C2-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor is reduced to an amine group.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
Scientific Research Applications
Lenalidomide-PEG4-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-PEG4-C2-acid exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune system by altering cytokine production and activating T cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Induces the degradation of specific proteins by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide-CO-PEG4-C2-azide: A related compound with a different functional group, used for similar applications.
Uniqueness
Lenalidomide-PEG4-C2-acid stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its analogues.
Properties
Molecular Formula |
C24H33N3O9 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31) |
InChI Key |
GFIMLYCPOPPQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)

![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)





